molecular formula C19H18N4O2S B2851150 N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide CAS No. 892439-68-8

N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B2851150
CAS No.: 892439-68-8
M. Wt: 366.44
InChI Key: VOZXZULYEBALSO-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridinyl group at position 6 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further substituted with a 2-methoxy-5-methylphenyl group, which introduces electron-donating effects.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-6-8-17(25-2)16(11-13)21-18(24)12-26-19-9-7-15(22-23-19)14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZXZULYEBALSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2-methoxy-5-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Thioether Formation: The acetamide intermediate can then be reacted with 6-pyridin-2-ylpyridazine-3-thiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The pyridazinyl group can be reduced to form different derivatives.

    Substitution: The acetamide and thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s unique pyridazine core and substituent arrangement distinguish it from related acetamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazine 2-Methoxy-5-methylphenyl, pyridinyl Undetermined (structural focus)
CB-839 Pyridazine Thiadiazole, trifluoromethoxy Glutaminase inhibitor (clinical trial)
KA3 (N-substituted triazole derivative) Triazole Pyridin-4-yl, electron-withdrawing groups Antimicrobial, antioxidant
VUAA-1 Triazole Ethylphenyl, pyridinyl Orco agonist (olfactory receptor)
3j/3k (Methoxy-benzimidazole analog) Benzimidazole Pyridylmethyl sulfinyl Proton pump inhibition (implied)

Key Insights

  • Core Heterocycle Influence: The pyridazine core in the target compound and CB-839 contrasts with triazole-based analogs (KA3, VUAA-1). Triazole-containing compounds (KA3, VUAA-1) are widely explored for antimicrobial and receptor-targeting activities, attributed to their metabolic stability and hydrogen-bonding capacity .
  • Substituent Effects :

    • The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects. In contrast, KA3 derivatives with electron-withdrawing groups (e.g., nitro, chloro) showed enhanced antimicrobial activity, suggesting that substituent polarity critically modulates bioactivity .
    • CB-839’s trifluoromethoxy and thiadiazole groups likely improve lipophilicity and target affinity, contributing to its glutaminase inhibitory potency .
  • Sulfanyl Linkage Role :

    • The sulfanyl (-S-) bridge in the target compound and VUAA-1 may enhance conformational flexibility or redox stability compared to sulfinyl (-SO-) groups in benzimidazole analogs (3j/3k) .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(2-Methoxy-5-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide?

The synthesis involves multi-step reactions:

  • Substitution and Coupling : Reacting pyridazine sulfanyl precursors with chloroacetamide derivatives under alkaline conditions to form the sulfanyl linkage. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the product. Purity is confirmed via HPLC (>95%) .
  • Key Reagents : Use of condensing agents like EDCI/HOBt for amide bond formation and iron powder for nitro-group reduction in intermediate steps .

Basic: How is the structural integrity of the compound validated post-synthesis?

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), pyridazine aromatic protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak matching the theoretical mass (±1 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures no residual starting materials or by-products .

Advanced: How can researchers address low yields in the sulfanyl acetamide coupling step?

  • Optimization Strategies :
    • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to THF .
    • Catalyst Use : Adding catalytic iodine (0.5–1 mol%) improves reaction rates by stabilizing intermediates .
    • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize temperature, stoichiometry, and reaction time. For example, highlights flow chemistry approaches to enhance reproducibility in analogous diazomethane syntheses .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

  • Potential Causes :
    • Structural Analogues : Minor substituent differences (e.g., methoxy vs. ethoxy groups) in related compounds () may alter target binding .
    • Purity Variability : Impurities >5% (e.g., unreacted pyridazine intermediates) can skew enzyme inhibition assays. Rigorous HPLC validation is recommended .
  • Methodological Adjustments :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) to normalize data .

Advanced: What experimental frameworks are suitable for exploring structure-activity relationships (SAR)?

  • Functional Group Modifications :
    • Replace the methoxy group with halogen atoms (e.g., F, Cl) to assess electronic effects on receptor binding () .
    • Introduce methyl groups to the pyridazine ring to evaluate steric hindrance impacts .
  • Biological Testing :
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like kinase enzymes .
    • Compare IC50_{50} values across analogues to identify critical pharmacophores .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Degradation Pathways :
    • Acidic conditions (pH <3) hydrolyze the acetamide group, forming carboxylic acid by-products. Neutral or slightly basic buffers (pH 7–8) are recommended for storage .
    • Thermal degradation above 80°C leads to pyridazine ring decomposition. Reactions should be conducted under nitrogen to prevent oxidation .
  • Analytical Monitoring :
    • Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The methoxy group’s orientation affects hydrogen bonding with residues like Asp 86 in EGFR .
  • MD Simulations :
    • GROMACS simulations (50 ns) assess binding stability. Root-mean-square deviation (RMSD) >2 Å suggests poor target retention .

Advanced: What strategies improve reproducibility in multi-step synthesis?

  • Process Controls :
    • Strict moisture control (e.g., molecular sieves in solvent storage) prevents hydrolysis of sulfanyl intermediates .
    • In-line FTIR monitors reaction progress in real-time, reducing variability in intermediate purity .
  • Documentation :
    • Detailed SOPs for critical steps (e.g., recrystallization solvent ratios) ensure consistency across labs .

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